4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide
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Overview
Description
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyrimidine ring attached to an aminoethyl group, which is further connected to a benzene sulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrimidine compounds .
Scientific Research Applications
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a broader range of biological targets compared to other sulfonamides. Its pyrimidine ring provides additional sites for chemical modification, enhancing its versatility in scientific research .
Properties
Molecular Formula |
C12H14N4O2S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c13-19(17,18)11-4-2-10(3-5-11)6-9-16-12-14-7-1-8-15-12/h1-5,7-8H,6,9H2,(H2,13,17,18)(H,14,15,16) |
InChI Key |
GSVSBYKOOWUEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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